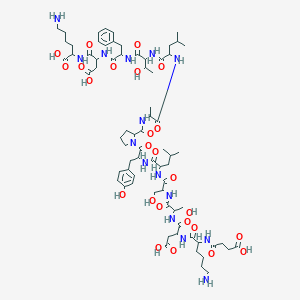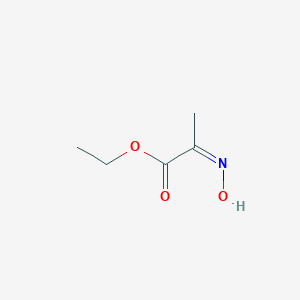
Ethanone, 1-cyclopropyl-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-cyclopropyl-2-phenyl-, also known as 1-cyclopropyl-2-phenylethanone, is an organic compound with the molecular formula C11H12O. This compound features a cyclopropyl group attached to the ethanone backbone, making it a unique structure in organic chemistry. It is often used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-2-phenylethanone typically involves the reaction of cyclopropylmethyl ketone with phenylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction proceeds as follows:
Formation of Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium in anhydrous ether.
Addition Reaction: The Grignard reagent is then added to cyclopropylmethyl ketone in an anhydrous environment, leading to the formation of 1-cyclopropyl-2-phenylethanone.
Industrial Production Methods
Industrial production of 1-cyclopropyl-2-phenylethanone may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 1-cyclopropyl-2-phenylethanone can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where the phenyl or cyclopropyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
Chemistry: 1-cyclopropyl-2-phenylethanone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-cyclopropyl-2-phenylethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The cyclopropyl group can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropyl methyl ketone: Similar in structure but lacks the phenyl group.
Phenylacetone: Contains a phenyl group but lacks the cyclopropyl group.
Cyclopropyl phenyl ketone: Similar but with different positioning of the cyclopropyl group.
Uniqueness
1-cyclopropyl-2-phenylethanone is unique due to the presence of both cyclopropyl and phenyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound in synthetic chemistry and research applications.
Propiedades
IUPAC Name |
1-cyclopropyl-2-phenylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-11(10-6-7-10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZJHESCHPMWEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338533 |
Source


|
| Record name | Ethanone, 1-cyclopropyl-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14113-94-1 |
Source


|
| Record name | Ethanone, 1-cyclopropyl-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalen]-6'(5'H)-one, 3',7',8',8'A-tetrahydro-8'A-methyl-](/img/structure/B54429.png)






![Methyl 4-[(4-formylphenoxy)methyl]benzoate](/img/structure/B54445.png)

![[4-Hydroxy-3,5-di(propan-2-yl)phenyl] hydrogen sulfate](/img/structure/B54451.png)

